Amine Hydrochloride CAS No. 90389-42-7](/img/structure/B3165826.png)

[(3-Fluorophenyl)Methyl](Propyl)Amine Hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

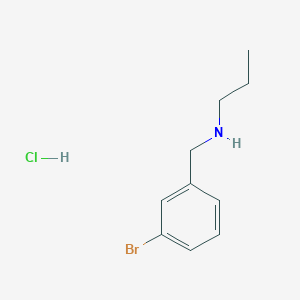

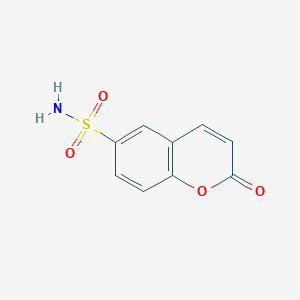

The InChI code for(3-Fluorophenyl)MethylAmine Hydrochloride is 1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H . This code represents the molecular structure of the compound. The compound has a molecular weight of 189.66 . Physical and Chemical Properties Analysis

(3-Fluorophenyl)MethylAmine Hydrochloride is a solid at room temperature . The compound is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antidepressive Activity

One study detailed the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from 2-bromo-1-(3-fluorophenyl)-1-propanone. This compound showed promising antidepressant activities in mice, suggesting potential for further investigation in antidepressant drug development (Tao Yuan, 2012).

Antibacterial and Antioxidant Activity

Research on 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, including their synthesis and the evaluation of their antibacterial and antioxidant properties, revealed some compounds exhibited high antibacterial activity. This indicates the potential use of these compounds in developing new antibacterial agents, although most did not neutralize superoxide radicals (N. S. Arutyunyan et al., 2012).

Material Science Applications

A study on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction highlights a novel approach to creating material for energy applications. This method offers precise control over cation functionality, potentially impacting fuel cell technologies (D. Kim et al., 2011).

Cancer Therapy and Imaging Vectors

N-benzyl derivatives of polyamines, targeting boron and fluorine, were studied for cancer therapy and imaging. The fluorinated spermidine derivative showed promise for positron emission tomography (PET) imaging due to its high accumulation in cancer cells via the polyamine transport system, suggesting its utility in both diagnostic and therapeutic applications (B. Martin et al., 2001).

Synthesis and Cytotoxic Effects

The synthesis of novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives demonstrated cytotoxic activity against several tumor cell lines, highlighting the potential for developing new anticancer agents. Notably, some compounds showed higher inhibitory effects than doxorubicin, a commonly used chemotherapy drug, and were non-cytotoxic towards normal cells (Eman M. Flefel et al., 2015).

Safety and Hazards

The compound has been classified as an eye irritant and skin irritant . The safety information pictograms indicate that it is a warning (GHS07) . The hazard statements are H315 - Causes skin irritation, and H319 - Causes serious eye irritation . The precautionary statements are P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Eigenschaften

IUPAC Name |

N-[(3-fluorophenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECXBQXJWAYEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)

amine hydrochloride](/img/structure/B3165822.png)

![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)